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molecular formula C13H25NO7 B8148694 Nalpha-tert-butyloxycarbonyl-O-(2-(2-methoxyethoxy)ethyl)-L-serine

Nalpha-tert-butyloxycarbonyl-O-(2-(2-methoxyethoxy)ethyl)-L-serine

Cat. No. B8148694
M. Wt: 307.34 g/mol
InChI Key: FYBNWOKGUNVEEU-JTQLQIEISA-N
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Patent
US07329727B2

Procedure details

Nα-tert-butyloxycarbonyl-L-serine (4.59 g, 22.3 mmol) was dissolved in N,N-dimethylformamide (100 mL), the solution was then cooled to 0° C. and treated with sodium hydride (1.97 g, 49.2 mmol). 1-Bromo-2-(2-methoxyethoxy)ethane (10.0 g, 49.2 mmol) was added to the solution and the reaction mixture was stirred at ambient temperature for 3 h. The solvent was then removed under a reduced pressure at 40° C. bath temperature. The residue was dissolved in water (75 mL) and washed twice with diethyl ether (30 mL each time). The aqueous layer was then acidified to pH 3 with 1 M HCl and then extracted with ethyl acetate. The organic layer was dried over anhydrous MgSO4 and the solvent was removed in vacuo to yield the compound as a yellow oil (4.1 g, 63%). The compound has the following characteristics: FTIR (CHCl3): 1735 (vCO, s), 1712 (νCO, s). 1H NMR (CDCl3): δ 5.63 (d, (CH3)3COC(O)NHCH(CH2OCH2CH2OCH2CH2OCH3)C(O)OH, 1H), 4.38 (s, (CH3)3COC(O)NHCH(CH2OCH2CH2O—CH2CH2OCH3)C(O)OH, 1H), 4.14-3.53 (m, (CH3)3COC(O)NHCH(CH2OCH2CH2O—CH2CH2OCH3)C(O)OH,10H), 3.47 (s, (CH3)3COC(O)NHCH(CH2OCH2CH2OCH2—CH2OCH3)C(O)OH, 3H), 1.52 (s, (CH3)3COC(O)NHCH(CH2O—CH2CH2OCH2CH2—OCH3)C(O)OH, 9H). MALDITOF-MS: MH30 : 307.34 calcd, 309.19 found.
Name
(CH3)3COC(O)NHCH(CH2OCH2CH2OCH2CH2OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(CH3)3COC(O)NHCH(CH2OCH2CH2O—CH2CH2OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(CH3)3COC(O)NHCH(CH2OCH2CH2O—CH2CH2OCH3)C(O)OH,10H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(CH3)3COC(O)NHCH(CH2OCH2CH2OCH2—CH2OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(CH3)3COC(O)NHCH(CH2O—CH2CH2OCH2CH2—OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Nα-tert-butyloxycarbonyl-O-(2-(2-methoxyethoxy)ethyl)-L-serine

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([C:19]([OH:21])=[O:20])[CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH3:18])=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(Cl)(Cl)Cl>[C:1]([O:5][C:6]([NH:8][C@H:9]([C:19]([OH:21])=[O:20])[CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH3:18])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
(CH3)3COC(O)NHCH(CH2OCH2CH2OCH2CH2OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(COCCOCCOC)C(=O)O
Step Two
Name
(CH3)3COC(O)NHCH(CH2OCH2CH2O—CH2CH2OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(COCCOCCOC)C(=O)O
Step Three
Name
(CH3)3COC(O)NHCH(CH2OCH2CH2O—CH2CH2OCH3)C(O)OH,10H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
(CH3)3COC(O)NHCH(CH2OCH2CH2OCH2—CH2OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(COCCOCCOC)C(=O)O
Step Five
Name
(CH3)3COC(O)NHCH(CH2O—CH2CH2OCH2CH2—OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(COCCOCCOC)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Nα-tert-butyloxycarbonyl-O-(2-(2-methoxyethoxy)ethyl)-L-serine
Type
Smiles
C(C)(C)(C)OC(=O)N[C@@H](COCCOCCOC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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